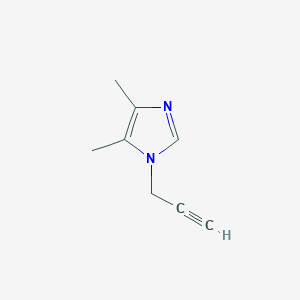

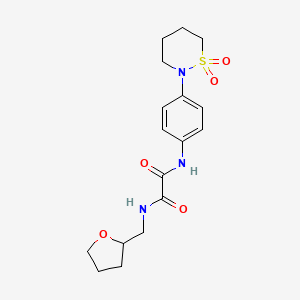

4,5-Dimethyl-1-prop-2-ynylimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

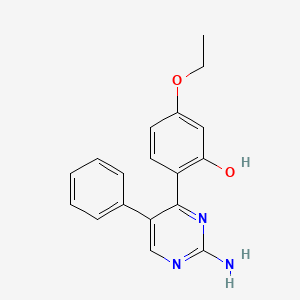

4,5-Dimethyl-1-prop-2-ynylimidazole is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole rings are key components to functional molecules that are used in a variety of everyday applications . The compound is also known as 1,3-diazole .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Chemical Reactions Analysis

Imidazoles are utilized in a diverse range of applications due to their versatility and utility . The bonds constructed during the formation of the imidazole are key to its function . The reaction mechanisms involved in the synthesis of imidazoles are complex and involve multiple steps .Applications De Recherche Scientifique

Antimicrobial Agent Synthesis

The compound has been utilized in the synthesis of 1,2,3-triazole hybrids with amine-ester functionality, which exhibit significant antimicrobial activities . These hybrids have shown moderate to excellent activity against various microbial strains, including S. aureus, B. Subtilis, E. coli, S. enterica, C. albicans, and R. oryzae. Notably, one of the compounds synthesized demonstrated substantial potency against most of the tested microbes, indicating the potential of 4,5-Dimethyl-1-prop-2-ynylimidazole derivatives as effective antimicrobial agents.

Pharmaceutical Research

In pharmaceuticals, imidazole derivatives, including those synthesized from 4,5-Dimethyl-1-prop-2-ynylimidazole, are known for their broad range of biological activities. They have been explored for their antibacterial, antiviral, antioxidant, anti-diabetic, and anti-cancer properties . The versatility of the imidazole ring makes it a valuable synthon in drug development, with potential applications in creating new therapeutic agents.

Material Science

The imidazole derivatives are also significant in material science, particularly in the development of functional materials . The unique properties of the imidazole ring, such as its ability to engage in hydrogen bonding and π-stacking interactions, make it suitable for creating materials with specific desired characteristics.

Agricultural Research

In the agricultural sector, imidazole compounds are used in the synthesis of agrochemicals due to their bioactive properties . These compounds can be designed to target specific pests and diseases, thereby improving crop protection and yield.

Environmental Studies

Imidazole derivatives are being studied for their role in environmental applications, such as the development of dyes for solar cells and other optical applications . Their stability and functional group compatibility make them suitable for use in environmentally friendly technologies.

Industrial Applications

Lastly, the compound’s derivatives find use in various industrial applications, including catalysis . The imidazole ring’s ability to act as a ligand for metal catalysts makes it valuable in industrial chemical processes, potentially improving efficiency and selectivity in reactions.

Propriétés

IUPAC Name |

4,5-dimethyl-1-prop-2-ynylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-4-5-10-6-9-7(2)8(10)3/h1,6H,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUFCVKUFALPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)CC#C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2752742.png)

![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/no-structure.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2752750.png)

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2752754.png)

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2752758.png)